1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea

Description

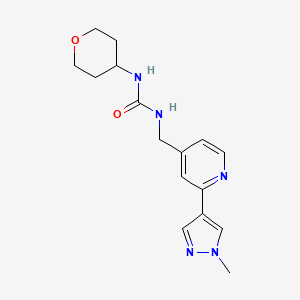

This compound, cataloged as BK69946 in commercial databases, is a urea derivative with a molecular formula of C₁₆H₂₁N₅O₂ and a molecular weight of 315.37 g/mol . Its structure features:

- A pyridine ring substituted at the 2-position with a 1-methyl-1H-pyrazol-4-yl group.

- A tetrahydro-2H-pyran-4-yl (oxane-4-yl) moiety linked via the urea nitrogen.

- A methylene bridge (-CH₂-) connecting the pyridine and urea groups.

The compound is synthesized with ≥98% purity (HPLC) and is of interest in medicinal chemistry due to urea's role as a hydrogen-bond donor/acceptor, which enhances target binding affinity .

Properties

IUPAC Name |

1-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-(oxan-4-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2/c1-21-11-13(10-19-21)15-8-12(2-5-17-15)9-18-16(22)20-14-3-6-23-7-4-14/h2,5,8,10-11,14H,3-4,6-7,9H2,1H3,(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWBZIQAYGMFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)NC3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The molecular structure of this compound includes a pyrazole ring, a pyridine moiety, and a tetrahydro-pyran group, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 288.36 g/mol.

Research indicates that compounds with similar structures often exhibit varied mechanisms of action, including:

- Inhibition of Enzymatic Activity : Many urea derivatives act as enzyme inhibitors, affecting pathways such as those involved in cancer progression or microbial resistance.

- Modulation of Receptor Activity : Certain derivatives may interact with specific receptors, altering cellular signaling pathways.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. For instance, compounds with similar pyrazole and pyridine structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). A study highlighted the importance of structure modifications in enhancing the potency against Mtb, suggesting that the presence of specific functional groups is critical for activity .

Anticancer Potential

The compound's structural components may also confer anticancer properties. Research into related pyrazole-containing compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. For example, some derivatives have been shown to inhibit isocitrate dehydrogenase (IDH) mutations associated with gliomas and acute myeloid leukemia .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from related research include:

- Substituent Variations : Modifications at the pyrazole or pyridine positions can significantly impact potency. For instance, altering the substituents on the pyrazole ring has been shown to enhance antimicrobial activity against drug-resistant strains .

| Compound | Structure | MIC (μM) | Activity |

|---|---|---|---|

| 1 | Pyrazole derivative A | <0.5 | Active against Mtb |

| 2 | Pyrazole derivative B | >50 | Weak activity |

Case Study 1: Antitubercular Activity

A study focused on a series of pyrazole derivatives revealed that specific modifications led to enhanced activity against Mtb. The compound under review was identified as having moderate activity with MIC values below 0.5 μM when tested against replicating strains . This suggests that further optimization could yield more potent antitubercular agents.

Case Study 2: Cancer Cell Line Studies

In vitro studies using cancer cell lines demonstrated that compounds similar to this urea derivative inhibited cell proliferation effectively. Notably, one study reported IC50 values indicating significant inhibition of mutant IDH1 activity without affecting wild-type IDH1, highlighting potential selectivity in targeting cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Urea Backbones

The following urea-based compounds share structural motifs with BK69946 but differ in substituents and pharmacological profiles:

Key Observations:

- Hydrogen-Bonding Capacity : BK69946’s tetrahydro-2H-pyran group offers conformational flexibility and moderate polarity, enhancing solubility over analogues with hydrophobic substituents like isopropyl or adamantyl .

- Synthetic Complexity : Sulfonyl-linked urea (e.g., the compound in ) requires additional synthesis steps, whereas BK69946’s methylene bridge simplifies preparation .

Non-Urea Heterocyclic Analogues

Compounds with pyridine/pyrazole cores but lacking urea moieties exhibit divergent applications:

Key Observations:

- Mechanistic Differences: Pyrimidinones (e.g., ) often target kinase enzymes, while urea derivatives like BK69946 may favor protease or GPCR interactions due to their hydrogen-bonding motifs.

- Bioavailability : The oxazole-carboxamide compound (286.33 g/mol) has a lower molecular weight than BK69946 but lacks urea’s solubility-enhancing properties .

Research Findings and Implications

- BK69946 vs.

- Urea vs. Tetrazole : The tetrazole-containing compound in exhibits higher acidity (pKa ~4.2) than urea derivatives (pKa ~8–10), which may limit its utility in neutral physiological environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.